2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(2,6-dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2O/c20-15-5-2-6-16(21)17(15)27-18-12(9-25)7-13(10-26-18)11-3-1-4-14(8-11)19(22,23)24/h1-8,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVJSIFKDVEPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, known by its CAS number 338964-61-7, is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and implications for research and medicine.
Chemical Structure and Properties
The molecular formula of this compound is C19H9Cl2F3N2O, with a molecular weight of 409.19 g/mol. The structure features a pyridine ring substituted with dichlorophenoxy and trifluoromethyl groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H9Cl2F3N2O |
| Molecular Weight | 409.19 g/mol |
| CAS Number | 338964-61-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound can serve as an inhibitor or activator of various enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, which may include:
- Enzymatic inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor modulation : It could act on receptors linked to cellular signaling pathways.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have reported its ability to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting a promising avenue for further development in antibiotic therapy .
- Cancer Cell Apoptosis : In research conducted on various cancer cell lines, the compound was shown to activate caspase pathways leading to programmed cell death. This finding supports the hypothesis that it could be developed into an anticancer drug .
Applications in Research and Industry
The unique properties of this compound make it a valuable compound in several areas:
- Drug Development : Its biological activities are being explored for the development of new pharmaceuticals targeting infectious diseases and cancer.
- Chemical Research : It serves as a building block in organic synthesis, facilitating the creation of more complex molecules with desired biological activities.
Scientific Research Applications
2-(3,4-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a complex organic compound with several scientific research applications. It features dichlorophenoxy and trifluoromethylphenyl groups attached to a pyridine ring.
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
- Biology It is studied for potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated for potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
- Industry It is used in developing new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Chemical Reactions
2-(3,4-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile undergoes different types of chemical reactions:
- Oxidation It can be oxidized under specific conditions to form corresponding oxides.
- Reduction Reduction reactions can lead to the formation of amines or other reduced forms.
- Substitution It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are controlled to achieve the desired products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-3-carbonitrile Derivatives
(5Z)-5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Structural Differences: This compound () shares the pyridine-3-carbonitrile framework but replaces the dichlorophenoxy group with a furan-methylidene substituent and includes a 3-chlorophenyl group instead of 3-(trifluoromethyl)phenyl.
- Implications: The furan ring may enhance π-π stacking interactions, while the chlorophenyl group (vs.
Pyrazole-3-carbonitrile Insecticides ()
Fipronil and Ethiprole
- Structural Differences: Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-pyrazole-3-carbonitrile) and ethiprole (4-(ethylsulfinyl) variant) feature pyrazole cores instead of pyridine. Both share dichlorophenyl and trifluoromethyl groups but include sulfinyl substituents.
- Functional Implications : The pyrazole ring in fipronil/ethiprole enhances GABA receptor antagonism (insecticidal activity), whereas the pyridine core in the target compound may favor alternative biological targets or modes of action, such as enzyme inhibition .
| Parameter | Target Compound | Fipronil | Ethiprole |
|---|---|---|---|
| Core Structure | Pyridine | Pyrazole | Pyrazole |
| Position 2 Substituent | 2,6-Dichlorophenoxy | 2,6-Dichloro-4-(trifluoromethyl)phenyl | Same as fipronil |
| Position 4/5 Substituent | N/A | Trifluoromethylsulfinyl | Ethylsulfinyl |
Furopyrrole Carboxhydrazides ()
Compounds 6a–6f, 7, 8a–8c, and 9 (Nova Biotechnologica VII-I, 2007) are carboxhydrazides with furopyrrole scaffolds.
- Structural Differences : These feature fused furan-pyrrole systems and carboxhydrazide linkages, unlike the pyridine-carbonitrile backbone. However, the 3-(trifluoromethyl)phenyl group is shared with the target compound.
- Functional Implications : The trifluoromethyl group enhances electron-withdrawing effects, improving membrane permeability. While these compounds inhibit photosynthetic electron transport (PET) in chloroplasts, the target compound’s pyridine core and nitrile group may favor interactions with animal or fungal targets rather than plant systems .
Key Research Findings and Inferences
Substituent Effects: Trifluoromethyl Groups: Present in both the target compound and fipronil/ethiprole, these groups enhance lipophilicity and metabolic stability, critical for agrochemical persistence . Chlorine vs.
Heterocyclic Core Influence: Pyridine vs. Pyrazole: Pyridine’s aromaticity and planar structure may facilitate interactions with aromatic amino acid residues in enzymes, whereas pyrazole’s smaller ring size enables selective insecticidal activity via GABA receptor modulation .
Biological Activity Trends: PET Inhibition: Furopyrrole carboxhydrazides (e.g., 6c, 6e) with nitro or iodo substituents showed the highest PET inhibition, suggesting that electron-deficient aromatic systems are critical for disrupting photosynthesis. The target compound’s dichlorophenoxy group may similarly act as an electron sink, though experimental validation is needed .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for introducing the 2,6-dichlorophenoxy and trifluoromethylphenyl groups into the pyridine scaffold?
- Methodological Answer : Multi-step synthesis typically involves halogenation and nucleophilic substitution. For example, chlorination of pyridine precursors using sulfuryl chloride (SO₂Cl₂) at low temperatures (-50°C) ensures selective substitution at the 2- and 6-positions . The trifluoromethylphenyl group can be introduced via Suzuki-Miyaura coupling using a palladium catalyst and arylboronic acid derivatives. Optimization of reaction solvents (e.g., sulfolane for fluorination) and stoichiometric ratios (e.g., KF for halogen exchange) is critical .
Q. How can structural characterization techniques validate the purity and regiochemistry of the final compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight with <1 ppm error. Nuclear magnetic resonance (¹H/¹³C NMR) identifies regiochemistry:
- Pyridine protons : Distinct splitting patterns (e.g., doublets at δ 8.5–9.0 ppm for C-3 and C-5 positions).
- Trifluoromethyl group : A singlet in ¹⁹F NMR at ~δ -60 ppm.
- Dichlorophenoxy group : Aromatic protons appear as a doublet (J = 8 Hz) due to para-substitution .
Q. What purification strategies are optimal for isolating high-purity (>98%) product?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted intermediates. Recrystallization from ethanol/water mixtures enhances crystallinity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity .
Advanced Research Questions
Q. How can contradictory biological activity data across structural analogs be resolved?
- Methodological Answer : Compare pharmacophores using computational docking (e.g., AutoDock Vina) to identify key interactions. For example:
- Trifluoromethyl group : Enhances lipophilicity (logP ~3.5) and metabolic stability.
- Dichlorophenoxy group : Steric effects may reduce binding affinity in crowded active sites.
Validate hypotheses via site-directed mutagenesis or isothermal titration calorimetry (ITC) .
Q. What mechanistic insights explain the regioselectivity of halogenation in pyridine derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-deficient pyridine rings favor electrophilic attack at the 3- and 5-positions. Kinetic studies (e.g., monitoring via ¹H NMR) show chloro-substitution proceeds via a two-step mechanism: (1) formation of a chloronium ion intermediate and (2) rearomatization with base .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
